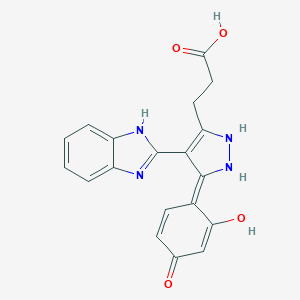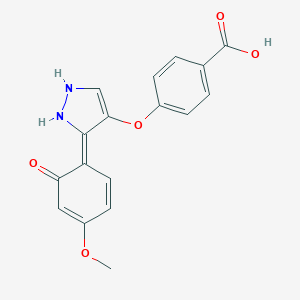
(+/-)-1,2-Propylene-d6 Oxide
説明
(+/-)-1,2-Propylene-d6 Oxide, also known as deuterated propylene oxide, is a deuterium-labeled compound. It is an isotopologue of propylene oxide where six hydrogen atoms are replaced by deuterium. This compound is used extensively in scientific research due to its unique properties, which include its stability and the ability to trace chemical reactions involving propylene oxide.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-1,2-Propylene-d6 Oxide typically involves the deuteration of propylene oxide. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated water (D2O). The reaction is often carried out under high pressure and temperature to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium source is continuously supplied to ensure complete deuteration of the propylene oxide. The product is then purified using distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: (+/-)-1,2-Propylene-d6 Oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated propylene glycol.
Reduction: It can be reduced to form deuterated propanol.
Substitution: It can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) are commonly used.
Major Products:
Oxidation: Deuterated propylene glycol.
Reduction: Deuterated propanol.
Substitution: Various deuterated alcohols and ethers depending on the nucleophile used.
科学的研究の応用
(+/-)-1,2-Propylene-d6 Oxide is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of propylene oxide into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs containing propylene oxide.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism of action of (+/-)-1,2-Propylene-d6 Oxide involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of deuterated products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of deuterated alcohols. The deuterium atoms in the compound provide a unique way to trace these reactions and understand the pathways involved.
類似化合物との比較
Propylene Oxide: The non-deuterated form of (+/-)-1,2-Propylene-d6 Oxide.
Ethylene Oxide: Another epoxide with similar reactivity but different molecular structure.
Butylene Oxide: A larger epoxide with similar chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in tracing chemical reactions and studying reaction mechanisms. The presence of deuterium atoms allows for the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy to study the compound in detail.
特性
IUPAC Name |
2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583741 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202468-69-7 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylene oxide-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)


![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)

![4-[[2'-(Benzoylamino)-4'-methyl[4,5'-bithiazol]-2-yl]amino]benzoic Acid](/img/structure/B32569.png)
